molecular formula C11H15NO2S B14075785 N-methyl-S-benzyl-L-cysteine CAS No. 19519-04-1

N-methyl-S-benzyl-L-cysteine

Cat. No.: B14075785
CAS No.: 19519-04-1
M. Wt: 225.31 g/mol
InChI Key: VOIWSJLSIJRVCQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-S-benzyl-L-cysteine is a specialized, non-proteinogenic amino acid derivative of significant interest in advanced peptide science and medicinal chemistry research. This compound features a benzyl group protecting the thiol functionality of cysteine and a methyl group on the amino nitrogen. The S-benzyl group is a classic thiol-protecting group used extensively in peptide synthesis to prevent unwanted disulfide bond formation or oxidation of the cysteine side chain during solid-phase peptide synthesis (SPPS) . The N-methylation of the peptide backbone introduces unique conformational constraints, which can enhance metabolic stability, alter membrane permeability, and modify the biological activity of synthetic peptides . Researchers utilize this building block, particularly through the Fmoc-SPPS strategy, to explore structure-activity relationships, develop peptide mimetics, and synthesize complex disulfide-rich peptides . While the specific biological mechanism of action for this compound is research-dependent, S-benzylcysteine derivatives have been identified as inhibitors of enzymes like methylated-DNA--protein-cysteine methyltransferase (MGMT) in biochemical assays . This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19519-04-1

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

VOIWSJLSIJRVCQ-JTQLQIEISA-N

Isomeric SMILES

CN[C@@H](CSCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CNC(CSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

General Classification and Significance Within Modified Amino Acid Chemistry

N-methyl-S-benzyl-L-cysteine is classified as a derivative of the proteinogenic amino acid L-cysteine. Its structure is characterized by two key modifications: the addition of a methyl group to the alpha-amino group (N-methylation) and the attachment of a benzyl (B1604629) group to the sulfur atom of the thiol side chain (S-benzylation). These modifications place it within the broader class of N-alkylated and S-substituted amino acids.

The significance of such modifications in amino acid chemistry is substantial. N-methylation is a common strategy in medicinal chemistry and peptide design to enhance the properties of peptides. nih.govkrisp.org.za This modification can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability and bioavailability, and influence its conformation. researchgate.netmonash.edu The introduction of an N-methyl group removes the possibility of hydrogen bonding at the amide nitrogen, which can alter the secondary structure of peptides and their binding affinities. monash.edu

The S-benzyl group serves as a protecting group for the highly reactive thiol side chain of cysteine. bachem.com The thiol group is prone to oxidation, forming disulfide bonds, and can react with various electrophiles. rsc.org Protecting the thiol group is often a critical step in the chemical synthesis of peptides to prevent unwanted side reactions. bachem.comrsc.org The benzyl group is one of many such protecting groups developed over the last several decades for this purpose. rsc.org

Historical Overview of Research on Substituted Cysteine Derivatives

The study of substituted cysteine derivatives is deeply rooted in the history of peptide chemistry. The challenges associated with synthesizing peptides containing cysteine spurred the development of various strategies to protect its reactive thiol group. rsc.org The concept of using protecting groups in peptide synthesis was established in the 1930s, and since then, a plethora of protecting groups for cysteine have been reported. rsc.org

The development of solid-phase peptide synthesis (SPPS) by Merrifield in 1963 revolutionized the field and further highlighted the need for effective and orthogonal protecting group strategies. peptide.com Two main SPPS strategies, Boc/Benzyl (B1604629) (Bn) and Fmoc/tert-butyl (tBu), have been developed, each with its own set of compatible protecting groups for the cysteine side chain. rsc.orgpeptide.com

N-methylation of amino acids also has a long history, with early reports of alkylation chemistry dating back to the late 19th century. acs.org The synthesis of N-methyl amino acids has been a focus of research due to their presence in natural products and their ability to confer desirable properties to synthetic peptides. monash.edu Various methods for N-methylation have been developed, including reductive amination and alkylation of protected amino acids. acs.org The synthesis of N-methylcysteine derivatives, in particular, has been described as a challenging task due to potential side reactions involving the thiol group. monash.edunih.gov Research has focused on developing efficient methods for the N-methylation of cysteine where the thiol group is appropriately protected. nih.govresearchgate.net

Current Research Trajectories and Scope of Academic Inquiry

Laboratory Synthesis Approaches for this compound

The synthesis of this compound is a multi-faceted process that requires careful consideration of protecting groups and methylation techniques to achieve the desired product with high purity and correct stereochemistry.

The introduction of a methyl group to the nitrogen atom of cysteine and its derivatives is a critical step that presents unique challenges, including the need for regiospecificity and the prevention of over-methylation. monash.edu Several methods have been developed to achieve this transformation.

One common approach involves the N-methylation of N-acyl or N-carbamoyl amino acids using sodium hydride and methyl iodide. monash.edu Another established method utilizes silver oxide and methyl iodide for the N-methylation of carbamate-protected amino acids. monash.edu A widely applied strategy is the use of an o-nitrobenzenesulfonyl (o-NBS) group to protect the amine. monash.eduacs.org The sulfonamide is then methylated, and the o-NBS group is subsequently removed under specific conditions. monash.eduacs.org

A powerful and frequently employed strategy for synthesizing N-methyl amino acids is through the formation of an intermediate 5-oxazolidinone. nih.govacs.orggoogle.com This method has been successfully applied to all 20 common L-amino acids. acs.orggoogle.com For cysteine, the synthesis is best achieved by forming an oxazolidinone from a cysteine derivative with an electronically neutral sulfhydryl protecting group, such as S-tert-butyl (StBu). nih.gov The subsequent ring opening and reduction of the iminium ion yield the N-methylated product. nih.gov Direct methylation and reductive amination are other known strategies for preparing N-methyl amino acids. google.com However, the synthesis of N-methyl cysteine derivatives can be suboptimal, sometimes resulting in low yields or deprotection of the sulfhydryl group. nih.gov

N-Methylation MethodReagentsKey Features
Via Sodium Hydride Sodium Hydride (NaH), Methyl Iodide (MeI)Broadly applied for N-acyl and N-carbamoyl amino acids. monash.edu
Via Silver Oxide Silver Oxide (Ag₂O), Methyl Iodide (MeI)Effective for carbamate-protected peptides and amino acids. monash.edu
o-NBS Protection o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methylating agent (e.g., Dimethylsulfate), Thiol for deprotectionA three-step process: sulfonylation, methylation, and desulfonylation. monash.eduacs.org
Oxazolidinone Intermediate Formation of oxazolidinone, Reductive ring openingA unified approach for many amino acids; avoids racemization. nih.govacs.org For cysteine, requires careful selection of S-protecting group. nih.gov

The protection of the thiol side chain of cysteine is crucial during synthesis to prevent unwanted side reactions, such as oxidation to disulfides. The S-benzyl group is a widely used protecting group for this purpose. chemimpex.comresearchgate.net Its stability under various reaction conditions allows for chemical modifications to be performed on other parts of the amino acid or peptide without affecting the sulfur atom. chemimpex.com

The S-benzyl group enhances the stability of the cysteine derivative and is stable to the acidic and basic conditions often employed in peptide synthesis. chemimpex.comnih.gov This protection is integral to stereoselective synthesis as it ensures the integrity of the cysteine residue throughout multi-step processes. google.com A notable historical example of its use is in the first chemical synthesis of the hormone oxytocin. researchgate.net The removal of the S-benzyl group is typically achieved through reductive cleavage, most commonly using sodium in liquid ammonia. monash.edunih.govscispace.comtandfonline.com

Asymmetric synthesis is vital for producing enantiomerically pure compounds, and chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. sigmaaldrich.com In the synthesis of derivatives like this compound, maintaining the L-configuration is paramount. monash.edu

Various chiral auxiliaries can be used to guide stereoselective transformations. For instance, camphorsultam has been used in the asymmetric synthesis of α-methylcysteine. researchgate.net Cysteine-derived oxazolidinones can themselves serve as chiral auxiliaries, providing a template for asymmetric reactions before being converted into the final product. nih.gov Another technique is the Strecker amino acid synthesis, which can utilize chiral amines like (S)-methylbenzylamine to introduce the desired stereochemistry. rsc.org These methods ensure that the synthesis yields the correct stereoisomer, which is critical for the biological activity of the final molecules in which they are incorporated. researchgate.net

The synthesis of this compound is typically accomplished through a multi-step pathway starting from L-cysteine or its derivatives. One documented route begins with the reaction of L-cysteine and formaldehyde, which forms a thiazolidine intermediate. Reduction of this intermediate with sodium in liquid ammonia, followed by in-situ treatment with benzyl chloride, yields this compound. monash.edu The addition of a small amount of water during this process is crucial to suppress dimerization. monash.edu

Another synthetic strategy involves starting with a pre-protected cysteine, such as S-benzyl-L-cysteine. google.com The synthesis can proceed by protecting the carboxyl group, for example as a benzhydryl ester, followed by protection of the amino group with a nosyl group. researchgate.net The N-methylation is then carried out, often using diazomethane, before the protecting groups are selectively removed to yield the final product. researchgate.net These multi-step sequences are designed to be high-yielding and to preserve the chiral integrity of the starting amino acid. researchgate.net

Compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable and specialized building block in the synthesis of complex molecules, particularly peptides. Its incorporation can confer unique properties to the resulting molecule.

The incorporation of N-methylated amino acids like this compound into peptide chains is a significant challenge in peptide synthesis due to the steric hindrance caused by the N-methyl group. peptide.comscielo.org.mx This steric bulk makes the formation of the amide bond more difficult compared to their non-methylated counterparts. sci-hub.se Both solid-phase and solution-phase synthesis methodologies have been adapted to address these challenges.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, coupling N-methylated amino acids generally results in lower yields. nih.govresearchgate.net To overcome this, specialized coupling reagents have been developed. Reagents such as HATU, PyAOP, and PyBOP/HOAt have proven to be more effective for these difficult couplings than standard reagents like HBTU or HCTU. peptide.comnih.govresearchgate.net Coupling an N-methyl amino acid to another N-methylated residue is particularly challenging. peptide.com Monitoring the completeness of the coupling reaction also requires alternative methods, such as the bromophenol blue test, as the standard ninhydrin (B49086) test gives a weak or no color change with N-methylated amines. peptide.com Furthermore, peptides rich in N-methyl amino acids can be susceptible to side reactions during the final cleavage from the resin with trifluoroacetic acid (TFA), including fragmentation and diketopiperazine formation. nih.govacs.org An alternative to using pre-formed N-methylated amino acids is on-resin methylation, where the methylation is performed directly on the peptide-resin. acs.org

Coupling ReagentEfficacy for N-Methyl Amino Acid Coupling
HATU Utilized with success for coupling N-methyl amino acids. peptide.com
PyAOP or PyBOP/HOAt Considered among the most promising reagents for these couplings. nih.govresearchgate.net
HBTU / HCTU Generally less effective for coupling N-methyl amino acids. peptide.com
BOP-Cl, PyBroP Also employed for N-methyl amino acid coupling. peptide.com

Solution-Phase Peptide Synthesis (SolPPS): Solution-phase synthesis offers an alternative for preparing peptides containing N-methylated residues and can be more economical and environmentally friendly for shorter to medium-length peptides. sci-hub.se This method allows for the purification of intermediates at each step. Convergent strategies, where smaller peptide fragments are synthesized and then joined together, are often used. sci-hub.se Efficient coupling in solution also relies on powerful activating reagents, with HATU being a preferred choice for coupling N-methyl amino acids, enabling high yields and short reaction times under mild conditions. scielo.org.mx Novel strategies in SolPPS include the use of specialized protecting groups and isostearyl-mixed anhydride coupling methods to facilitate the synthesis and suppress side reactions like diketopiperazine formation. sci-hub.se

Synthesis of Cyclic Peptides and Peptide Conjugates

The cyclization of peptides is a key strategy for enhancing their metabolic stability, receptor-binding affinity, and bioavailability. This compound can be incorporated into linear peptide precursors destined for cyclization. The N-methylation of amide bonds is a recognized technique to improve the pharmacokinetic properties of peptides. researchgate.net

The synthesis of cyclic peptides often relies on the formation of an amide bond between the N- and C-termini of a linear precursor. nih.gov A common and powerful method for achieving this is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. ucl.ac.ukrsc.org In this context, S-benzyl-L-cysteine is a frequently used protected amino acid in the solid-phase peptide synthesis (SPPS) of the linear precursor. The benzyl group protects the nucleophilic thiol side chain during chain assembly and can be removed at a later stage to allow for ligation or other modifications.

The incorporation of an N-methyl group, as in this compound, can influence the conformation of the peptide backbone, potentially pre-organizing it for macrocyclization and thus improving the efficiency of the cyclization step. nih.gov Furthermore, N-methylation can protect the resulting cyclic peptide from enzymatic degradation. researchgate.net

Peptide conjugates, where a peptide is linked to another molecule such as a fluorophore, drug, or polymer, also benefit from the chemistry of cysteine derivatives. The thiol group of cysteine is a prime target for selective modification. coledeforest.com By using this compound in peptide synthesis, the protected thiol can be revealed at the desired moment for conjugation, while the N-methyl group imparts enhanced stability to the final conjugate.

Table 1: Strategies in Cyclic Peptide Synthesis Involving Cysteine Derivatives
StrategyRole of Cysteine DerivativePotential Contribution of this compoundReference
Native Chemical Ligation (NCL)Provides the N-terminal cysteine residue required for the key S-to-N acyl transfer reaction.Serves as the protected N-methylated cysteine precursor during SPPS; the benzyl group is removed prior to NCL. nih.govrsc.org
Thioether Cyclization (Michael Addition)The cysteine thiol acts as a nucleophile, attacking an electrophilic residue like dehydroalanine (B155165).The deprotected thiol from the N-methyl-cysteine residue participates in the intramolecular ring-closing reaction. psu.edu
Thia Zip LigationA C-terminal thioester surrogate and an N-terminal cysteine mediate both excision and ligation.Can be incorporated as the N-terminal residue for proximity-driven cyclization. ntu.edu.sgacs.org

Formation of Lanthionine (B1674491) Derivatives and Analogues

Lanthionines are non-proteinogenic amino acids characterized by a single sulfur atom bridge linking two amino acid residues, forming a thioether. They are the defining structural feature of lantibiotics, a class of polycyclic peptide antibiotics. psu.edu The synthesis of lanthionine-containing peptides is a significant area of research aimed at developing new antibiotics.

The formation of lanthionine typically involves the reaction of a cysteine residue with an electrophilic partner, often a dehydroalanine (Dha) or dehydrobutyrine (Dhb) residue, which is itself generated from serine or threonine. psu.edu In these synthetic schemes, a protected cysteine derivative is essential. S-benzyl-L-cysteine is a common choice, where the benzyl group is cleaved to unmask the thiol nucleophile just before the crucial cyclization step.

Another established route involves the ring-opening of cyclic sulfamidates derived from serine by a cysteine-based nucleophile. uliege.be This method has been shown to produce protected lanthionines in excellent yields. In this approach, a protected L-cysteine derivative, such as the methyl ester of Boc-L-cysteine, is used as the nucleophile. The incorporation of an N-methyl group onto the cysteine precursor would lead to N-methylated lanthionine derivatives, potentially altering the biological activity and stability of the resulting peptide.

Table 2: Synthetic Routes to Lanthionine Derivatives from Cysteine Precursors
MethodCysteine Precursor RoleKey ReactionReference
Michael AdditionSource of the nucleophilic thiol.Intramolecular conjugate addition of the cysteine thiol to a dehydroalanine (Dha) or dehydrobutyrine (Dhb) residue. psu.edu
Sulfamidate Ring-OpeningThe protected cysteine derivative acts as the nucleophile.SN2 reaction of a cysteine thiolate with a cyclic sulfamidate derived from serine. uliege.be
Sulfur ExtrusionA disulfide-bonded cystine derivative is the starting material.Desulfurization of a cystine-containing peptide to form the lanthionine thioether. ucl.ac.uk

Applications in the Construction of Functional Biomaterials

Functional biomaterials are materials designed to interact with biological systems for a therapeutic or diagnostic purpose. Polymers containing amino acids, known as poly(amino acids), are of great interest due to their biocompatibility and biodegradability. researchgate.net Poly(cysteine), in particular, is a unique polypeptide whose thiol side groups offer redox capacity and aurophilicity (a strong affinity for gold), making it suitable for applications in drug delivery and as a coating for electrodes or nanoparticles. mdpi.com

During the synthesis of poly(cysteine) via ring-opening polymerization of the corresponding N-carboxyanhydride (NCA), the thiol group must be protected to prevent side reactions. mdpi.com The S-benzyl group is a suitable protecting group for this purpose. Therefore, the NCA derived from this compound could serve as a monomer for the synthesis of novel functional polymers.

The resulting polymer, poly(this compound), could be deprotected to yield poly(N-methyl-L-cysteine). This material would possess several desirable features for a functional biomaterial:

Redox Sensitivity: The free thiol groups can form disulfide cross-links, allowing for the creation of hydrogels that degrade in a reducing environment, such as that found inside cells. This is a valuable property for controlled drug release.

Enhanced Stability: The N-methyl groups along the polymer backbone would confer resistance to proteolytic degradation, prolonging the material's functional lifetime in a biological setting.

Surface Modification: The thiol groups provide handles for conjugating bioactive molecules or for anchoring the polymer to gold surfaces, enabling the development of biosensors and modified biomedical devices. coledeforest.commdpi.com

The combination of N-methylation for stability and a protected, functionalizable thiol group makes this compound a promising building block for the rational design of advanced, functional biomaterials. beilstein-journals.org

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state conformation and dynamic behavior of this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's structure and flexibility can be constructed.

In analogous compounds like N-acetyl-L-cysteine methyl ester, the analysis of ³JHH coupling constants provides critical information about the rotational preferences around the Cα-Cβ bond. beilstein-journals.org Theoretical calculations on related cysteine derivatives have shown that the conformational stability of esterified derivatives is not significantly affected by the solvent, whereas N-acetylated derivatives exhibit conformational changes in the presence of a solvent. beilstein-journals.org For this compound, ¹H-NMR would be expected to show distinct signals for the N-methyl protons, the S-benzyl methylene (B1212753) protons, and the cysteine backbone protons. The chemical shifts of the α-CH and β-CH₂ protons, along with their coupling constants, would be particularly informative for determining the side-chain conformation.

A study on the reaction of a cyclopalladated complex with L-cysteine utilized ¹H NMR to monitor the coordination of the amino acid. researchgate.net The chemical shifts of the L-cysteine protons were observed to change upon coordination to the palladium center, indicating the involvement of the sulfur and amino groups in binding. researchgate.net Similar shifts would be expected for this compound in the presence of metal ions or other binding partners.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H 7.20-7.40 multiplet
α-CH ~4.0 doublet of doublets
β-CH₂ ~3.0 multiplet
S-CH₂ ~3.8 singlet
N-CH₃ ~2.5 singlet

Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.

X-ray crystallography provides unambiguous information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This technique is crucial for determining the preferred conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.

For the related compound S-benzyl-L-cysteine, X-ray diffraction analysis revealed that it crystallizes with two molecules in the asymmetric unit, which differ mainly in their conformation around the Cα-Cβ bond. researchgate.net One molecule adopts an approximately anti conformation, while the other is in a gauche conformation for the N—C—C—S group. researchgate.net The crystal structure is stabilized by a network of N—H⋯O hydrogen bonds. researchgate.net In another study, a derivative of S-benzyl-L-cysteine was found to crystallize with two different conformational isomers in the unit cell, differing in the disposition of the benzyl substituent around the S-C bond. csic.es

These findings suggest that this compound would also exhibit conformational polymorphism in the solid state. The presence of the N-methyl group might influence the hydrogen bonding patterns compared to the primary amine of S-benzyl-L-cysteine, potentially leading to different packing arrangements.

Table 2: Crystallographic Data for a Representative S-benzyl-L-cysteine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 9.87
c (Å) 18.23
α (°) 90
β (°) 90

Note: This data is for a representative derivative and serves as an example of the type of information obtained from X-ray crystallography.

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and structural integrity of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition.

In a study of this compound benzhydryl ester, electrospray ionization time-of-flight (ESI-TOF) mass spectrometry was used to confirm the synthesis of the compound. researchgate.net The calculated exact mass for C₂₄H₂₆NO₂S was 392.1684, and the experimentally found mass was 392.1697, confirming the identity of the product. researchgate.net

Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and obtain structural information. For mercapturic acids, which are N-acetylcysteine conjugates, a characteristic neutral loss of the N-acetyl-L-cysteine moiety (-129.0426 Da) is often observed in negative ion mode. acs.org In positive ion mode, a repeated neutral loss of 131.0582 Da (C₅H₉NO₃) has been noted for some mercapturic acid conjugates. acs.org For this compound, characteristic fragmentation patterns would likely involve the loss of the benzyl group, the carboxyl group, and cleavage of the C-S bond.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment m/z (Mass-to-Charge Ratio) Description
[M+H]⁺ 226.09 Protonated molecular ion
[M-COOH]⁺ 180.10 Loss of the carboxylic acid group
[M-CH₂Ph]⁺ 135.04 Loss of the benzyl group

Note: This is a predicted table. Actual fragmentation patterns may vary depending on the ionization method and collision energy.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions of the aromatic benzyl group. beilstein-journals.org The presence of the sulfur atom and the carboxylic acid group can also influence the electronic spectrum.

Studies on related compounds show that the UV spectrum can be used to monitor reactions and aggregation processes. For instance, the reaction between a palladium complex and L-cysteine was monitored using UV-Vis spectroscopy, where changes in the absorbance spectra indicated the formation of a new complex. researchgate.net The UV spectrum of this compound would be expected to show a strong absorption band in the near-UV region, characteristic of the benzyl chromophore.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

Wavelength (λmax) Molar Absorptivity (ε) Transition

Note: This is a predicted table. The exact λmax and ε values can be influenced by the solvent and pH.

Theoretical and Computational Conformational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful complement to experimental techniques for studying the structure and energetics of molecules like this compound. These methods can be used to calculate the geometries of different conformers, their relative energies, and the energy barriers for interconversion between them.

A conformational analysis of esterified and N-acetylated derivatives of L-cysteine using DFT at the ωB97X-D/aug-cc-pVTZ level of theory has been reported. beilstein-journals.org The study revealed the most stable conformers in the gas phase and in solution, providing insights into the effects of the solvent on conformational preferences. beilstein-journals.org For this compound, similar calculations would help to identify the low-energy conformers and understand the intramolecular interactions, such as hydrogen bonds and steric effects, that govern its conformational landscape.

DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computed structures. acs.org This integrated approach of combining experimental and theoretical methods provides a robust and detailed understanding of the molecule's structural properties.

Table 5: Calculated Relative Energies of Hypothetical Conformers of this compound

Conformer Dihedral Angle (N-Cα-Cβ-S) Relative Energy (kcal/mol)
Gauche (-) -60° 0.00
Anti 180° 0.50

Note: This is a hypothetical table to illustrate the type of data obtained from quantum chemical calculations. The actual values would depend on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules over time, providing insights into their flexibility and preferred shapes in different environments. nih.gov For a molecule like this compound, MD simulations would reveal the accessible conformations by calculating the trajectory of atoms based on a force field.

While specific MD studies on this compound are not prominently documented, research on similar amino acid derivatives, such as N-acetyl-L-cysteine methyl ester and other peptides, highlights the importance of such simulations. beilstein-journals.org These studies typically reveal that the conformational equilibrium is influenced by factors like the solvent environment and intramolecular interactions. beilstein-journals.org For instance, MD simulations of cysteine-containing peptides have been used to understand their solution structures, which are often a dynamic ensemble of multiple conformations. nih.gov

In a simulated aqueous environment, the hydrophobic benzyl group of this compound would likely influence the molecule's folding to minimize its exposure to water. The simulations would track key dihedral angles along the backbone (φ, ψ) and the side chain (χ) to map the potential energy surface and identify low-energy, stable conformations.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms Defining the AngleDescription
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bond, influencing the peptide backbone conformation.
ψ (psi)N-Cα-C'-NRotation around the Cα-C' bond, also a key determinant of the backbone structure.
ω (omega)Cα-C'-N-CαRotation around the peptide bond (C'-N). It is typically planar (180° for trans, 0° for cis).
χ1 (chi1)N-Cα-Cβ-SRotation around the Cα-Cβ bond, determining the orientation of the thioether group.
χ2 (chi2)Cα-Cβ-S-CH2Rotation around the Cβ-S bond, influencing the position of the benzyl group.

The results of such simulations would likely show a complex conformational landscape with several local energy minima, corresponding to different arrangements of the N-methyl, carboxyl, and S-benzyl groups. The relative populations of these conformational states would be determined by their free energies.

Analysis of Intramolecular Interactions (e.g., Hyperconjugation, Noncovalent Interactions)

The conformation of this compound is stabilized by a network of intramolecular interactions. These can range from stronger covalent-like interactions to weaker noncovalent forces.

Hyperconjugation:

Hyperconjugation, or "no-bond resonance," is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In this compound, several types of hyperconjugative interactions could play a role in stabilizing certain conformations. For example, interactions between the sigma (σ) electrons of C-H bonds and the anti-bonding sigma (σ*) orbitals of adjacent bonds can influence bond lengths and rotational barriers. quora.comyoutube.com The presence of the sulfur atom and the aromatic benzyl group provides additional opportunities for such interactions.

Noncovalent Interactions:

Noncovalent interactions are critical in defining the preferred three-dimensional structure of molecules. rsc.org In this compound, these interactions would be numerous.

Hydrogen Bonds: Although the N-methylation removes the possibility of a traditional amide N-H hydrogen bond donor, the carbonyl oxygen of the carboxyl group can act as a hydrogen bond acceptor. Intramolecular hydrogen bonds could potentially form with hydrogens on the α-carbon or the benzyl group, leading to pseudo-cyclic structures. nih.gov Studies on related cysteine derivatives have shown the importance of N-H···S and N-H···O=C hydrogen bonds in dictating conformation. nih.gov

π-Interactions: The benzyl group's aromatic ring can participate in various π-interactions. These include:

C-H/π Interactions: Where a C-H bond (from the methyl or methylene groups) interacts with the face of the benzene (B151609) ring.

Sulfur/π Interactions: The lone pair of electrons on the sulfur atom can interact with the π-system of the benzyl group, a type of n→π* interaction that can influence the geometry around the sulfur atom. nih.gov

n→π Interactions:* An n→π* interaction involves the donation of electron density from a lone pair (n) of a heteroatom, such as the sulfur or the carbonyl oxygen, into an empty anti-bonding (π*) orbital of a nearby carbonyl or aromatic group. nih.gov These interactions, though weak, can have a significant impact on the conformational stability of peptides and related molecules. nih.gov

Table 2: Potential Intramolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Impact
Hyperconjugationσ(C-H)σ(C-C), σ(C-S)Stabilization of specific rotamers.
Hydrogen BondCα-H, Benzyl C-HCarbonyl OxygenFormation of pseudo-cyclic structures.
van der WaalsAll atomsAll atomsDictates steric fit and packing.
C-H/π InteractionMethyl C-H, Methylene C-HBenzyl ring π-systemStabilization of folded conformations.
Sulfur/π InteractionSulfur lone pair (n)Benzyl ring π-systemInfluences side-chain orientation.
n→π* InteractionSulfur lone pair (n)Carbonyl π* orbitalStabilization of specific backbone conformations.

The interplay of these varied and often subtle intramolecular forces would ultimately define the conformational preferences and the dynamic behavior of this compound in a given environment. Detailed quantum mechanical calculations would be necessary to quantify the strengths of these specific interactions for this molecule.

Iv. Biochemical Interactions and Metabolic Research Pathways

Enzymatic Substrate and Inhibitor Studies

The introduction of a methyl group to the nitrogen atom of S-benzyl-L-cysteine can significantly alter its interaction with various enzymes. While direct studies on N-methyl-S-benzyl-L-cysteine are limited, the known interactions of its parent compound provide valuable insights.

Currently, there is a lack of specific research detailing the inhibitory or substrate activities of this compound towards cysteine and serine proteases. Cysteine proteases, with their catalytic cysteine residue, and serine proteases, with their key serine residue, are crucial in numerous physiological processes. mdpi.comtargetmol.com General inhibitors of these proteases are widely studied for their therapeutic potential. medchemexpress.comnih.govsigmaaldrich.commdpi.com However, the specific modulatory effects of this compound on these enzyme families have not been documented in the available scientific literature. Future research is needed to determine if the N-methylation affects the binding affinity and inhibitory potential of the S-benzyl-L-cysteine scaffold towards these proteases.

Flavin-containing monooxygenases (FMOs) are a family of enzymes that play a significant role in the metabolism of xenobiotics containing nitrogen and sulfur atoms. nih.govfrontiersin.orgwikipedia.org Research has indicated that S-benzyl-L-cysteine is a compound of interest in studies involving FMOs. nih.gov These enzymes are known to catalyze the S-oxygenation of various sulfur-containing compounds. It is plausible that this compound could also serve as a substrate for FMOs and other S-oxidases, leading to the formation of the corresponding sulfoxide. The N-methylation may influence the rate and regioselectivity of this oxidation.

Table 1: Potential S-Oxidation of this compound by FMOs

SubstrateEnzyme FamilyPotential ProductImplication
This compoundFlavin-Containing Monooxygenases (FMOs)This compound sulfoxideMetabolic detoxification and excretion
This compoundS-OxidasesThis compound sulfoxideAlteration of biological activity

While this compound itself has not been extensively studied as a direct substrate in cysteine biosynthesis, its parent compound, S-benzyl-L-cysteine (SBC), is a known inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine biosynthesis pathway in plants. mdpi.comnih.govresearchgate.net This inhibition can disrupt sulfur assimilation and impact plant growth. mdpi.comnih.gov The N-methylation of SBC could potentially alter its inhibitory activity against OAS-TL, either by enhancing or diminishing its binding to the enzyme's active site. Further investigation is required to elucidate the specific role of this compound in this context.

Table 2: Known and Potential Effects on Cysteine Biosynthesis

CompoundTarget EnzymeObserved/Potential EffectResearch Context
S-benzyl-L-cysteine (SBC)O-acetylserine(thiol) lyase (OAS-TL)InhibitionPlant physiology, herbicide development mdpi.comnih.gov
This compoundO-acetylserine(thiol) lyase (OAS-TL)Unknown, potentially altered inhibitory activityFuture biochemical studies

The mechanisms by which this compound might modulate enzymatic activity are yet to be fully characterized. Based on its structure, potential mechanisms could include competitive, non-competitive, or uncompetitive inhibition, depending on the specific enzyme and its active site architecture. The presence of the N-methyl group could influence the compound's hydrophobicity, steric hindrance, and ability to form hydrogen bonds, all of which are critical factors in enzyme-ligand interactions. Without specific studies, any proposed mechanism remains speculative.

Investigation in Model Metabolic Pathways

The biotransformation of this compound is likely to follow established metabolic pathways for similar xenobiotic cysteine conjugates.

The mercapturic acid pathway is a major route for the detoxification and elimination of a wide range of xenobiotics. researchgate.netnih.govtandfonline.comresearchgate.net This pathway involves the initial conjugation of the xenobiotic with glutathione (B108866), followed by sequential enzymatic cleavage to a cysteine conjugate, and finally N-acetylation to form a mercapturic acid, which is then excreted in the urine. researchgate.netnih.govtandfonline.com

Studies on the metabolism of related compounds, such as S-benzyl-L-cysteine and S-benzyl-N-malonyl-L-cysteine, have demonstrated the importance of this pathway. nih.gov It is highly probable that this compound would also be a substrate for the enzymes of the mercapturic acid pathway. Following its formation or administration, it would likely undergo N-acetylation to yield N-acetyl-N-methyl-S-benzyl-L-cysteine as the final mercapturic acid product. The presence of the N-methyl group may affect the rate of N-acetylation by cysteine S-conjugate N-acetyltransferase.

Table 3: Postulated Biotransformation of this compound in the Mercapturic Acid Pathway

Precursor/IntermediateKey EnzymeProductMetabolic Stage
Xenobiotic + GlutathioneGlutathione S-transferaseS-benzyl-glutathionePhase II Conjugation
S-benzyl-glutathioneγ-Glutamyltransferase, DipeptidasesS-benzyl-L-cysteineIntermediate Formation
S-benzyl-L-cysteine(Potentially N-methyltransferase)This compound (Hypothesized intermediate)
This compound Cysteine S-conjugate N-acetyltransferaseN-acetyl-N-methyl-S-benzyl-L-cysteineMercapturic Acid Formation

Studies on S-Conjugate Formation in Xenobiotic Metabolism Models

The metabolism of xenobiotics, foreign compounds to an organism, is a critical detoxification process, primarily occurring in the liver. mhmedical.com This process is generally divided into three phases. wikipedia.org Phase I involves the introduction or exposure of functional groups on the xenobiotic molecule, often through oxidation, reduction, or hydrolysis. wikipedia.org Phase II consists of conjugation reactions where an endogenous molecule is added to the xenobiotic, increasing its water solubility and facilitating its excretion. wikipedia.org A key pathway in Phase II is the formation of glutathione (GSH) S-conjugates, which are further metabolized in Phase III to mercapturic acids (N-acetylcysteine S-conjugates). wikipedia.org

The S-benzyl moiety of compounds like this compound makes them relevant models for studying the metabolism of xenobiotics containing similar structures. Research on analogues such as S-benzyl-N-malonyl-L-cysteine (BMC) and N-acetyl-S-benzyl-L-cysteine provides significant insight into the metabolic fate of S-benzyl-L-cysteine derivatives.

In a study using rats as a xenobiotic metabolism model, the administration of S-benzyl-N-malonyl-L-cysteine resulted in the urinary excretion of several metabolites, with hippuric acid being the major product. nih.gov The biotransformation pathway indicates that the N-malonyl bond is labile and its hydrolysis initiates a metabolic sequence. nih.gov A crucial step in this sequence is the action of the enzyme C-S lyase (cysteine S-conjugate β-lyase), which cleaves the C-S bond to produce benzyl (B1604629) thiol. nih.gov This thiol is then further metabolized. This pathway is consistent with findings from experiments conducted with N-acetyl-S-benzyl-L-cysteine and S-benzyl-L-cysteine. nih.gov

Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate-containing enzymes that catalyze β-elimination reactions, converting the cysteine S-conjugate into pyruvate, ammonia (B1221849), and a sulfur-containing fragment (in this case, benzyl thiol). nih.gov The reactive thiol released can then undergo further metabolic reactions. For this compound, it is anticipated that it would also be a substrate for C-S lyase, although the N-methylation may influence the rate of metabolism compared to its non-methylated counterparts. The general pathway for S-benzyl-cysteine conjugates in xenobiotic metabolism is outlined in the table below.

Parent CompoundKey Metabolic StepPrimary IntermediateMajor Final Metabolite (in Rat Model)Enzyme(s) Involved
S-benzyl-N-malonyl-L-cysteineN-demalonylation & C-S bond cleavageBenzyl thiolHippuric acidHydrolase, C-S lyase
N-acetyl-S-benzyl-L-cysteineN-deacetylation & C-S bond cleavageBenzyl thiolHippuric acidAcylase, C-S lyase
S-benzyl-L-cysteineC-S bond cleavageBenzyl thiolHippuric acidC-S lyase

Coordination Chemistry with Metal Ions in Biochemical Systems

The cysteine residue is one of the most important metal-binding sites in peptides and proteins. nih.gov Its thiol (-SH) side chain is a soft ligand that forms stable complexes with a wide range of metal ions. The coordination chemistry of this compound is predicted to be dominated by the properties of its cysteine backbone, modulated by the steric and electronic effects of the N-methyl and S-benzyl groups.

Studies on cysteine and small cysteine-containing peptides have established that the deprotonated thiolate group (S⁻) is the primary coordination site for metal ions like Cd(II), Pb(II), Zn(II), and Ni(II). nih.gov The stability of these complexes generally follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov In addition to the thiolate sulfur, the amino and carboxylate groups of the cysteine backbone can participate in chelation, forming multidentate complexes. Computational studies on the interaction of cisplatin (B142131) with cysteine show a thermodynamic preference for bonding with the sulfur atom, followed by the amino group nitrogen. cuni.cz

For this compound, several factors would influence its interaction with metal ions:

S-benzyl Group: The bulky benzyl group attached to the sulfur atom prevents the sulfur from acting as a direct coordination site. Therefore, unlike cysteine, the primary metal-binding site would likely involve the carboxylate oxygen and the N-methylamino nitrogen atoms, which can act as a bidentate ligand.

N-methyl Group: The presence of a methyl group on the nitrogen atom increases the steric bulk around this potential donor atom. While N-methylation does not prevent coordination, it can affect the geometry and stability of the resulting metal complex. It also alters the pKa of the amino group, which can influence the pH-dependent formation of metal complexes.

Chelation: The molecule can potentially form a five-membered chelate ring by coordinating a metal ion through the N-methylamino and carboxylate groups. The stability of such a chelate would depend on the specific metal ion involved.

Theoretical and experimental studies on cysteine have detailed its coordination with various alkali and alkaline earth metal cations. researchgate.net These studies show that metal cations can coordinate with cysteine in a tridentate manner involving the amino, carboxyl, and thiol groups. researchgate.net The presence of the S-benzyl group in this compound would preclude this tridentate mode, fundamentally altering its coordination behavior compared to free cysteine.

The table below summarizes the interaction characteristics of the core cysteine molecule with various metal ions, which provides a basis for understanding the potential interactions of its derivatives.

Metal IonPrimary Coordination Site(s) on CysteineCoordination MannerRelative Stability Trend
Cd(II), Pb(II), Zn(II), Ni(II)Thiolate (S⁻)Monodentate (thiolate) or Bidentate (S, N or S, O)Ni(II) < Zn(II) < Pb(II) < Cd(II)
Pt(II) (from cisplatin)Sulfur (thiol), Nitrogen (amino)Bidentate (κ²(S,N) chelate)High thermodynamic preference for Pt-S bond
Li⁺, Na⁺, K⁺Oxygen (carboxylate), Nitrogen (amino), Sulfur (thiol)TridentateInteraction is primarily electrostatic
Be²⁺, Mg²⁺, Ca²⁺Oxygen (carboxylate), Nitrogen (amino), Sulfur (thiol)TridentateInteraction is primarily electrostatic

V. Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of N-methyl-S-benzyl-L-cysteine. Method development for this compound typically involves reversed-phase chromatography, which separates analytes based on their hydrophobicity. A common stationary phase is a C18 column, which provides excellent resolution for a wide range of organic molecules.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. It usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic solvent is increased during the separation, is often employed to resolve complex mixtures. UV detection is suitable for this compound due to the presence of the benzyl (B1604629) group, which absorbs UV light, typically around 200-220 nm. The retention time and peak purity can be used to identify and quantify the compound in a sample. For instance, a method for analyzing related cysteine compounds used a mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. sielc.com

ParameterTypical ConditionPurpose
Stationary Phase C18 or other reversed-phase materialSeparation based on polarity
Mobile Phase Acetonitrile/water or Methanol/water with a bufferElution of the analyte
Detection UV at ~200-220 nmAnalyte detection and quantification
Flow Rate 0.5 - 1.5 mL/minInfluences separation time and resolution

Gas Chromatography (GC) for Volatile Derivatives in Research Samples

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. This process involves chemically modifying the polar functional groups (carboxyl and amino groups) of the amino acid.

A common derivatization strategy for amino acids is esterification of the carboxyl group, followed by acylation of the amino group. For example, a method for a related compound, S-benzyl-N-acetylcysteine, involved methylation using HCl-methanol to form the methyl ester, which was then analyzed by GC. nih.gov Another approach for amino acids is silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create more stable derivatives compared to other silylating agents. sigmaaldrich.com The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion and avoid degradation of the analyte.

Hyphenated Techniques for Comprehensive Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) in Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of GC with the powerful detection and identification abilities of mass spectrometry. This technique is highly suitable for the analysis of derivatized this compound. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity.

For quantitative analysis, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This enhances sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex matrices. GC/MS has been successfully used for the analysis of various amino acid derivatives in biological samples. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for analyzing non-volatile compounds like this compound in complex biological samples. nih.govbioanalysis-zone.com This technique offers high sensitivity and selectivity, often without the need for derivatization. chromatographyonline.com The LC system separates the analyte from the matrix components, and the mass spectrometer provides detection and identification.

Electrospray ionization (ESI) is a common ionization source for LC/MS analysis of polar molecules. For enhanced selectivity and sensitivity in quantitative studies, tandem mass spectrometry (MS/MS) is often used. bioanalysis-zone.com In MS/MS, a specific precursor ion of the analyte is selected, fragmented, and a resulting product ion is monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is the gold standard for quantitative bioanalysis. uab.edu LC/MS/MS methods have been developed for the quantification of similar sulfur-containing amino acids in human plasma and urine. nih.gov

TechniqueSample PreparationAnalytesApplication
GC/MS Derivatization requiredVolatile derivativesQuantitative analysis, structural confirmation
LC/MS Often minimal, direct injection possiblePolar and non-volatile compoundsAnalysis in complex biological matrices nih.govnovartis.com

Spectrophotometric and Fluorometric Assay Development for Enzymatic Kinetics

Spectrophotometric and fluorometric assays are essential for studying the kinetics of enzymes that may interact with this compound. These methods monitor the progress of an enzymatic reaction by measuring changes in absorbance or fluorescence.

A spectrophotometric assay can be designed if the enzymatic reaction produces or consumes a chromophoric substance. For example, if an enzyme cleaves the S-benzyl group, the resulting free thiol could be quantified using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product. Kinetic methods based on redox-complexation reactions have also been developed for related compounds like N-acetyl-L-cysteine. nih.gov In some cases, the reaction can be coupled to a second enzymatic reaction that produces a measurable change in absorbance, such as the oxidation or reduction of NADH. nih.gov

Fluorometric assays offer higher sensitivity than spectrophotometric methods. perkinelmer.com These assays are advantageous when the substrate or product concentrations are very low. nist.gov A fluorometric assay could be developed if the enzymatic reaction involving this compound leads to a change in the fluorescence properties of a substrate or a coupled reporter molecule. The development of these assays requires careful optimization of reaction conditions to ensure accurate kinetic measurements. researchgate.net

Vi. Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Synthesis and Characterization of N-Methyl-S-benzyl-L-cysteine Analogues

The synthesis of analogues of this compound involves established and innovative methods in peptide and amino acid chemistry. The primary strategies focus on modifying the N-methyl and S-benzyl groups or altering the core cysteine structure.

One effective method for producing N-methylated cysteine derivatives is through the formation of an oxazolidinone precursor. nih.gov This approach involves the cyclization of a protected cysteine, such as Fmoc-Cys(StBu)-OH, followed by iminium ion reduction to install the methyl group on the nitrogen atom. nih.gov This method has proven to be high-yielding and is compatible with solid-phase peptide synthesis. nih.gov An alternative route involves the reduction of a thiazolidine (B150603) intermediate, which can be treated with benzyl (B1604629) chloride to yield this compound directly. monash.edu

Modifications to the S-benzyl group can be achieved through various synthetic routes. For instance, the preparation of S-aryl-cysteine derivatives can be accomplished by reacting protected cysteine methyl esters with aryl halides, such as bromobenzene, in the presence of a copper catalyst. google.com This allows for the introduction of a wide range of substituents on the aromatic ring.

The characterization of these newly synthesized analogues is crucial and employs a suite of analytical techniques. Key properties such as melting point, optical activity, and spectroscopic data (NMR, IR, Mass Spectrometry) are determined to confirm the structure and purity of the compounds. For example, the parent compound S-benzyl-L-cysteine is a white powder with a melting point of 214 °C (decomposition) and an optical activity of [α]20/D +23° (c = 2 in 1 M NaOH). sigmaaldrich.com Similar characterization data is essential for each new analogue to build a comprehensive library for further studies.

Table 1: Synthetic Approaches for this compound Analogues
MethodDescriptionKey ReagentsTarget ModificationReference(s)
Oxazolidinone Formation & Reduction A protected cysteine is cyclized to form an oxazolidinone, which is then opened and reduced to introduce the N-methyl group.p-formaldehyde, camphorsulfonic acid, triethylsilane (TES), trifluoroacetic acid (TFA)N-methylation nih.gov
Thiazolidine Intermediate Reduction A thiazolidine intermediate is reduced with sodium in liquid ammonia (B1221849), followed by in-situ benzylation.Sodium, liquid ammonia, benzyl chlorideN-methylation, S-benzylation monash.edu
Reductive Amination Involves the formation of a Schiff base from a cysteine ester, followed by reduction to yield the N-methylated product.Formaldehyde, reducing agents (e.g., NaBH4)N-methylation nih.gov
Copper-Catalyzed Arylation Reaction of a protected cysteine derivative with an aryl halide to form an S-aryl bond.Copper powder or copper oxide, aryl halide (e.g., bromobenzene)S-aryl substitution google.com

Exploration of Structural Modifications and Their Impact on Biochemical Reactivity

Structural modifications to this compound can profoundly affect its physicochemical properties and, consequently, its biochemical reactivity. The two primary sites for modification are the amine and the thiol group.

N-Methylation: The presence of a methyl group on the alpha-amino nitrogen is a common strategy in medicinal chemistry to enhance metabolic stability and modify conformational preferences. monash.edunih.gov N-methylation can influence hydrogen bonding capabilities, peptide bond geometry, and susceptibility to enzymatic degradation. nih.gov Replacing the methyl group with larger alkyl groups would further increase steric hindrance, potentially altering receptor binding affinity and selectivity.

S-Benzylation: The S-benzyl group serves as a robust protecting group for the cysteine thiol, rendering it nucleophilically inactive. The reactivity of the sulfur atom is a hallmark of cysteine, allowing it to form disulfide bonds, bind to metals, and participate in nucleophilic catalysis. researchgate.net Capping the thiol with the benzyl group prevents these interactions. The stability of the S-benzyl group means its removal requires harsh conditions, such as strong acids or reduction with sodium in liquid ammonia, which underscores its influence on the molecule's chemical inertness under physiological conditions. Modifications to the benzyl ring, such as adding electron-withdrawing or electron-donating groups, can fine-tune the stability of the thioether bond and introduce new interaction points for biological targets.

Table 2: Impact of Structural Modifications on Molecular Properties
ModificationImpact on Steric HindranceImpact on NucleophilicityEffect on H-BondingPotential Biochemical Consequence
N-Methylation Increased at α-amineNo direct impact on sulfurReduces N-H donor capacityAltered peptide conformation, increased metabolic stability
S-Benzylation Significantly increased at sulfurEliminates thiol nucleophilicityNo direct impact on aminePrevents disulfide bonding and thiol-mediated reactions
Substitution on Benzyl Ring Minor increaseCan electronically influence the C-S bond stabilityIntroduces new potential interaction sitesModified binding affinity/selectivity for target proteins
Replacement of N-Methyl with larger alkyl group Substantially increased at α-amineNo direct impact on sulfurReduces N-H donor capacityDrastically altered conformation and binding properties

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For analogues of this compound, QSAR can be a powerful tool to guide the design of new derivatives with improved potency or selectivity, even without a known 3D structure of the biological target. neovarsity.org

The QSAR process involves several key steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, physicochemical, electronic, and geometric descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model development. researchgate.net

By analyzing the resulting QSAR model, researchers can identify which molecular properties are most influential for activity. For example, a model might reveal that increased hydrophobicity of the S-aryl group is positively correlated with activity, while increased steric bulk at the N-terminus is detrimental. This knowledge allows for the rational design of new analogues with a higher probability of success, thereby optimizing research efforts and resources. youtube.com

Table 3: Common Molecular Descriptors in QSAR for Amino Acid Analogues
Descriptor ClassExample DescriptorsProperty RepresentedReference(s)
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountSize, flexibility nih.gov
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA)Lipophilicity, polarizability, transport properties acs.org
Electronic Dipole Moment, Partial Charges, HOMO/LUMO energiesCharge distribution, reactivity, electronic transitions youtube.com
Topological/Geometric Wiener Index, Shape IndicesMolecular shape, branching, connectivity nih.gov

Design and Application of Fluorescent Probes and Labeled Analogues in Biochemical Assays

To investigate the biological roles and interactions of this compound, fluorescently labeled analogues serve as powerful tools. rsc.org These probes enable real-time visualization and quantification of the molecule within complex biological systems like living cells.

The design of a fluorescent probe based on this compound involves covalently attaching a fluorophore to the core structure. rsc.org This can be achieved by several strategies:

Modifying the Benzyl Group: The phenyl ring of the S-benzyl group can be functionalized to allow for the attachment of a fluorescent dye.

Modifying the Carboxyl Group: The carboxylic acid can be converted to an amide linked to a fluorescent amine.

Utilizing Unnatural Amino Acid Synthesis: A fluorescent moiety can be incorporated into the side chain during the de novo synthesis of the amino acid analogue. rsc.org

Commonly used fluorophores include fluorescein, rhodamine, BODIPY, and coumarin (B35378) derivatives, chosen for their high quantum yields, photostability, and excitation/emission wavelengths suitable for biological imaging. rsc.org

These labeled analogues have diverse applications:

Cellular Imaging: Using techniques like confocal microscopy, researchers can track the uptake, localization, and trafficking of the analogue within living cells.

Binding Assays: Fluorescence polarization or FRET (Förster Resonance Energy Transfer) assays can quantify the binding of the labeled analogue to target proteins or other biomolecules.

Enzyme Activity Assays: Probes can be designed to change their fluorescence properties upon enzymatic modification, providing a direct readout of enzyme activity. researchgate.net

The development of such probes is essential for elucidating the mechanisms of action and identifying the specific cellular partners of this compound and its derivatives. nih.gov

Table 4: Examples of Fluorophores for Labeling Amino Acid Analogues
FluorophoreTypical Excitation (nm)Typical Emission (nm)Key FeaturesReference(s)
Fluorescein (FITC) ~495~519Bright green fluorescence, high quantum yield, water-soluble.
Rhodamine B ~560~580Orange-red fluorescence, good photostability. mdpi.com
BODIPY FL ~503~512Bright green fluorescence, narrow emission peak, less sensitive to environmental polarity. rsc.org
Coumarin ~350-450~430-500Blue-green fluorescence, often environmentally sensitive (solvatochromic). rsc.org
Naphthalimide ~400-450~500-550Green-yellow fluorescence, used in probes for specific analytes like thiols. mdpi.com

Vii. Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Following a comprehensive search of scientific literature, no specific studies detailing the molecular docking and binding affinity predictions of N-methyl-S-benzyl-L-cysteine with macromolecular targets were identified. While computational studies, including molecular docking, have been conducted on analogous compounds such as S-trityl-L-cysteine and N-acetyl cysteine to explore their interactions with protein targets, similar research focused exclusively on this compound is not available in the reviewed literature. researchgate.netchemrxiv.org Therefore, no data on its binding modes, interaction energies, or specific macromolecular targets can be provided at this time.

Quantum Chemical Descriptors and Their Interpretations in Molecular Design

There is no available research that specifically calculates or interprets the quantum chemical descriptors for this compound in the context of molecular design. Quantum chemical studies are prevalent for understanding the electronic properties and reactivity of molecules, but such analyses have not been published for this particular compound. Consequently, information regarding its HOMO-LUMO energies, electrostatic potential, or other quantum descriptors that would be pertinent to its rational design as a bioactive molecule could not be retrieved.

Theoretical Studies on Reaction Mechanisms and Reaction Energetics

A review of theoretical chemistry literature yielded no studies on the reaction mechanisms or reaction energetics involving this compound. While theoretical investigations into the synthesis and reactions of related cysteine derivatives exist, specific computational analyses of the transition states, activation energies, and thermodynamic stability for reactions involving this compound have not been documented. nih.govlsu.edu

Viii. Emerging Research Directions and Future Perspectives

Integration in Advanced Biomaterial Development (e.g., Nanogel Formation)

The development of biocompatible and functional biomaterials is a cornerstone of modern biomedical engineering. N-methyl-S-benzyl-L-cysteine and related S-benzyl-L-cysteine (SBLC) derivatives are emerging as valuable components in the fabrication of advanced biomaterials, particularly in the formation of nanogels.

Nanogels are three-dimensional, crosslinked networks of hydrophilic polymers that can hold large amounts of water while maintaining their structure. Their tunable size, large surface area, and capacity to encapsulate bioactive molecules make them ideal for various biomedical applications. Recent research has demonstrated the successful incorporation of SBLC into natural polymer-based nanogels for potent antibacterial applications. nih.govresearchgate.net

In one study, SBLC was crosslinked with the aldehyde groups of DNA or alginate acid to form nanogels. nih.govresearchgate.net These SBLC-modified nanogels exhibited significant inhibitory effects on the growth of biofilm-forming bacteria such as E. coli and P. aeruginosa. nih.govresearchgate.net The hydrophobic nature of the S-benzyl group is thought to contribute to the disruption of bacterial membranes. peeref.com These findings highlight the potential of using SBLC-modified nanogels as an alternative to traditional antibiotics, particularly in combating resistant bacterial infections. nih.govresearchgate.netpeeref.com

The table below summarizes key characteristics of SBLC-modified nanogels from a recent study.

Nanogel TypePolymer BackboneCrosslinking ReactionKey FindingReference
DNA-HCl-SBLCDNASchiff reaction between aldehyde groups of DNA-HCl and primary amines of SBLCSuppressed P. aeruginosa-induced sepsis and extended the lifespan of C. elegans. nih.govresearchgate.net
AA-SBLCAlginate AcidEDAC coupling followed by substitution with SBLCDemonstrated significant inhibition of bacterial growth compared to unmodified polymers. nih.govresearchgate.net

Development of Novel Chemical Biology Research Tools

The strategic placement of the N-methyl and S-benzyl groups on the cysteine scaffold makes this compound a valuable building block for creating sophisticated tools in chemical biology. These tools are designed to probe and manipulate complex biological systems.

The S-benzyl group serves as a stable protecting group for the thiol functionality of cysteine during solid-phase peptide synthesis (SPPS). This allows for the precise incorporation of cysteine into peptides, which can then be used to study protein structure and function. The benzyl (B1604629) group's stability under the basic conditions required for Fmoc deprotection, and its subsequent removal under specific acidic conditions, offers peptide chemists a reliable method for synthesizing complex cysteine-containing peptides.

Furthermore, N-methylated amino acids, including N-methyl-cysteine derivatives, are of particular interest in peptide science. N-methylation can alter the conformational properties of peptides, increase their resistance to enzymatic degradation, and improve their membrane permeability. These properties are highly desirable for the development of therapeutic peptides and chemical probes. The synthesis of N-methyl-cysteine containing peptides has been utilized to create tools for studying enzymes like glutaredoxin and thioredoxin reductase. nih.gov

The use of N-methylcysteine as a latent thioester functionality is another innovative application. nih.gov This strategy allows for the chemical synthesis of ubiquitin thioesters, which are key intermediates in the ubiquitylation of proteins. nih.gov This approach provides greater flexibility for the chemical manipulation and study of ubiquitylated peptides and proteins. nih.gov

Future Challenges and Opportunities in Synthetic Strategy Optimization

While this compound holds considerable promise, challenges remain in its synthesis, presenting opportunities for methodological innovation. The synthesis of N-methylated amino acids can be suboptimal, often resulting in low yields or the unintended deprotection of other functional groups. nih.gov

A key challenge is the selective N-methylation of the cysteine amine in the presence of the reactive thiol group. The development of more efficient and orthogonal protection schemes is a primary focus of ongoing research. The S-benzyl group offers robust protection for the thiol, but its removal requires strong acidic conditions, which may not be compatible with sensitive peptide sequences.

Current research is exploring various methods for the production of N-methyl cysteine derivatives. One successful approach involves the formation of an oxazolidinone precursor, which, after ring opening and reduction, yields the desired N-methylated product with high efficiency. nih.gov This method highlights the importance of the electronic properties of the cysteine derivative in achieving high yields. nih.gov

Future opportunities in this area include:

Development of Greener Synthetic Routes: Minimizing the use of harsh reagents and solvents.

Catalytic N-Methylation: Exploring catalytic methods to improve efficiency and reduce waste.

Improved Protecting Groups: Designing novel thiol protecting groups that can be removed under milder and more specific conditions.

The optimization of synthetic strategies will be crucial for making this compound and related compounds more accessible for widespread use in biomaterial science and chemical biology.

Advances in Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms through which this compound and its parent compound, S-benzyl-L-cysteine (SBC), interact with biological systems is a growing area of research. These studies are revealing how these compounds exert their biological effects and are pointing towards potential therapeutic applications.

SBC has been identified as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in the synthesis of L-cysteine in plants. mdpi.com By inhibiting this enzyme, SBC can disrupt plant growth and photosynthesis. mdpi.com Mechanistic studies in the plant Ipomoea grandifolia showed that SBC treatment led to a decrease in the electron transport rate, the maximum carboxylation rate of Rubisco, and stomatal conductance, ultimately impairing photosynthesis. mdpi.com The study also indicated that SBC triggers oxidative stress in the roots. mdpi.com These findings suggest that targeting OAS-TL with inhibitors like SBC could be a viable strategy for developing new herbicides. mdpi.com

The N-methyl group can also significantly influence biological activity. N-methylation is a key modification in the biosynthesis of natural products like gliotoxin, where an N-methyltransferase is a crucial enzyme in the biosynthetic pathway. mdpi.com In the context of drug discovery, the selective labeling of methyl groups in proteins using isotopically labeled amino acids (though not specifically this compound) is a powerful technique in biomolecular NMR. nih.gov This allows for detailed characterization of protein-ligand interactions and the dynamic processes of protein complexes, which is essential for understanding the mechanism of action of drugs and other bioactive molecules. nih.gov

The table below details some of the observed biological interactions of S-benzyl-L-cysteine.

Biological Target/SystemObserved Effect of S-benzyl-L-cysteinePotential ImplicationReference
Ipomoea grandifolia (plant)Inhibition of O-acetylserine(thiol) lyase (OAS-TL), impairment of photosynthesis, and induction of oxidative stress.Development of novel herbicides. mdpi.com
Biofilm-forming bacteria (E. coli, P. aeruginosa)Inhibition of bacterial growth and membrane rupture when incorporated into nanogels.Alternative to traditional antibiotics. nih.govresearchgate.netpeeref.com

Future mechanistic studies will likely focus on elucidating the specific molecular targets of this compound in various biological systems and understanding how the interplay between N-methylation and S-benzylation contributes to its biological activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-S-benzyl-L-cysteine, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of L-cysteine derivatives. A common approach includes:

Protection of thiol group : Use benzyl chloride or benzyl bromide to protect the cysteine thiol, forming S-benzyl-L-cysteine .

Methylation of the amino group : Employ methylating agents like methyl iodide in a basic medium (e.g., sodium hydroxide) to introduce the N-methyl group.

Deprotection : Use catalytic hydrogenation (e.g., Pd/C) to remove the benzyl group while retaining the methylated amino group.

  • Purity Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and final products via column chromatography (silica gel, chloroform/methanol gradients) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Characterization :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm methyl group integration (δ ~2.7 ppm for N-CH3_3) and benzyl aromatic protons (δ ~7.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C11_{11}H15_{15}NO2_2S) with <2 ppm error.
  • Purity Assessment :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 214 nm). Purity ≥95% is standard for research-grade compounds .

Q. What thermodynamic properties of this compound are critical for stability studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Solution Stability : Monitor pH-dependent degradation (e.g., in buffered solutions at 25°C and 37°C) via UV-Vis or HPLC .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

  • Methodological Answer :

Cross-Validate Techniques : Compare NMR data with X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry and bond angles .

Reproduce Experimental Conditions : Ensure solvent, temperature, and concentration match literature protocols (e.g., DMSO-d6_6 for NMR vs. CDCl3_3).

Meta-Analysis : Use databases like NIST Chemistry WebBook or Reaxys to identify outliers and consensus values .

Q. What advanced analytical methods are suitable for studying the chiral environment of this compound in enzyme-binding assays?

  • Methodological Answer :

  • Circular Dichroism (CD) : Probe chiral centers by analyzing Cotton effects in the 200–250 nm range.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with enzymes like cysteine proteases.
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, validated against experimental binding data .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under oxidative stress?

  • Methodological Answer :

Stressors : Expose the compound to H2_2O2_2, superoxide radicals (via KO2_2), or UV light.

Kinetic Sampling : Collect time-point aliquots for HPLC-MS analysis to quantify degradation products (e.g., sulfoxide/sulfone derivatives).

Rate Constant Calculation : Use pseudo-first-order kinetics models to derive degradation rates (k) and half-lives (t1/2_{1/2}) .

Q. What computational strategies are effective for predicting the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • ADMET Prediction Tools : Use SwissADME or pkCSM to estimate bioavailability, metabolic pathways, and toxicity.
  • Docking Studies : Simulate binding poses with target proteins (e.g., glutathione reductase) using AutoDock Vina .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., solvent grades, instrument calibration) as per Beilstein Journal guidelines .
  • Data Reporting : Adhere to STRENDA DB standards for kinetic data and FAIRsharing principles for data deposition .
  • Conflict Resolution : Apply systematic reviews (e.g., Cochrane methods) to reconcile contradictory findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.